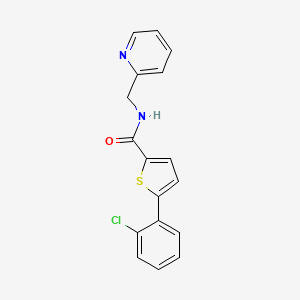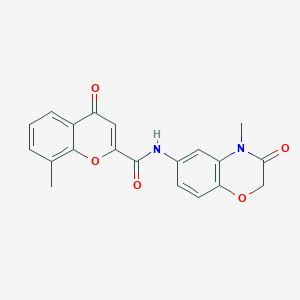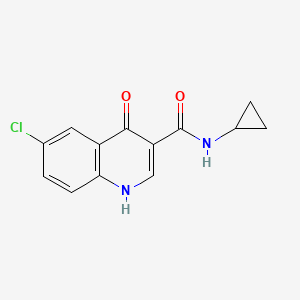
5-(2-chlorophenyl)-N-(2-pyridinylmethyl)-2-thiophenecarboxamide
Overview
Description
5-(2-chlorophenyl)-N-(2-pyridinylmethyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C17H13ClN2OS and its molecular weight is 328.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.0437119 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Activity One study detailed the synthesis of new thiophene derivatives, including thiophene-2-carboxamide compounds, which were evaluated for their anticancer activity. These compounds exhibited inhibitory activity against several cell lines, highlighting their potential as leads for anticancer drug development Atta & Abdel‐Latif, 2021.
Organic Semiconductors Research into naphthodithiophene diimides, which share structural similarities with 5-(2-chlorophenyl)-N-(2-pyridinylmethyl)-2-thiophenecarboxamide, has led to the development of superior n-channel organic semiconductors. These materials show promise for use in organic thin-film transistors, with improved electron mobility attributed to molecular modifications Nakano et al., 2015.
Antimicrobial and Antipathogenic Activities Thiourea derivatives, including those with chlorophenyl groups, have been synthesized and shown to exhibit significant anti-pathogenic activity, particularly against bacterial strains capable of forming biofilms. This suggests potential applications in the development of new antimicrobial agents with biofilm-disrupting capabilities Limban, Marutescu, & Chifiriuc, 2011.
Antidepressant and Nootropic Agents Compounds derived from thiophene-3-carboxamide have been explored for their CNS activity, demonstrating potential as antidepressant and nootropic agents. This highlights the versatility of thiophene derivatives in the development of new treatments for neurological conditions Thomas et al., 2016.
Dyeing Polyester Fibers and Biological Activities Novel heterocyclic aryl monoazo organic compounds, including those derived from thiophene carboxamide, have been synthesized for dyeing polyester fibers. These compounds also exhibited antioxidant, antitumor, and antimicrobial activities, underscoring their potential for creating biologically active fabrics Khalifa et al., 2015.
Properties
IUPAC Name |
5-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-14-7-2-1-6-13(14)15-8-9-16(22-15)17(21)20-11-12-5-3-4-10-19-12/h1-10H,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMILJDIPJSOOPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C(=O)NCC3=CC=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4504388.png)
![1-[2-(5-{[(2-methylphenyl)amino]methyl}-1,2,4-oxadiazol-3-yl)ethyl]-2-pyrrolidinone](/img/structure/B4504393.png)
![1-{2-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B4504408.png)
![N-[2-(2-methoxyphenyl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4504422.png)
![2-cyclopentyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B4504425.png)
![4-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}butanoic acid](/img/structure/B4504430.png)
![2-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide](/img/structure/B4504439.png)
![2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B4504447.png)
![N-(2-chlorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4504455.png)
![5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)pyrimidin-2-amine](/img/structure/B4504463.png)
![N-(3-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4504464.png)

![N-[3-(cyclopentyloxy)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4504479.png)
